molecular formula C21H23N3O4S2 B2907574 N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683268-55-5

N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2907574
CAS RN: 683268-55-5
M. Wt: 445.55
InChI Key: FGCBXLQFWBUMES-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a number of biochemical and physiological effects, which make it a valuable tool for researchers interested in studying various aspects of biology and medicine.

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its conversion to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), which is then taken up by dopaminergic neurons in the brain. Once inside the neuron, MPP+ inhibits mitochondrial respiration, leading to the accumulation of reactive oxygen species and ultimately, cell death.
Biochemical and Physiological Effects
N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is known to have a number of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the brain, the inhibition of mitochondrial respiration, and the accumulation of reactive oxygen species. These effects make N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide a valuable tool for researchers interested in studying various aspects of biology and medicine.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide in lab experiments is its ability to selectively destroy dopaminergic neurons in the brain, which makes it a valuable tool for studying Parkinson's disease. However, one of the limitations of using N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is its potential toxicity, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions that researchers could explore when it comes to N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide. For example, researchers could investigate the potential use of N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide in the treatment of Parkinson's disease, or they could explore the mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide in more detail. Additionally, researchers could investigate the potential use of N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide in other areas of medicine, such as cancer or inflammation.

Synthesis Methods

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves a multi-step process that begins with the reaction of 6-methoxybenzo[d]thiazole-2-amine with 4-nitrobenzenesulfonyl chloride. The resulting compound is then reduced to the corresponding amine, which is then reacted with 4-methylpiperidine to yield N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide.

Scientific Research Applications

N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has been used in a variety of scientific research applications, including the study of Parkinson's disease, cancer, and inflammation. One of the most notable uses of N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has been in the study of Parkinson's disease, as this compound is known to selectively damage dopaminergic neurons in the brain, leading to symptoms that are similar to those seen in Parkinson's disease.

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-9-11-24(12-10-14)30(26,27)17-6-3-15(4-7-17)20(25)23-21-22-18-8-5-16(28-2)13-19(18)29-21/h3-8,13-14H,9-12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCBXLQFWBUMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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